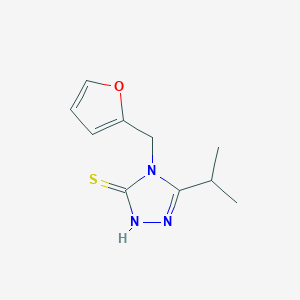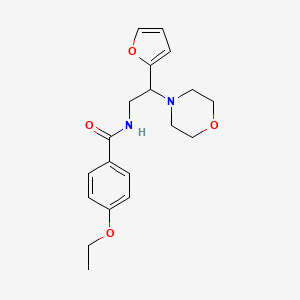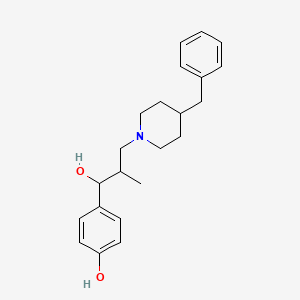![molecular formula C16H14N4O2S B2564661 N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide CAS No. 2034306-07-3](/img/structure/B2564661.png)
N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Sulfonamides can also be synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The specific structure of “N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is not available in the search results.Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Solvent-Free Microwave-Assisted Preparation : A study highlights the discovery of a novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines. This method provides expedient access to various N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide derivatives, which are suggested to possess valuable host–guest properties and potential for pharmaceutical or agrochemical applications due to their multiple sites of Brønsted acidity and basicity (Ghattas et al., 2014).
Host-Guest Chemistry and Applications
Complexation and Potential Pharmaceutical Applications : A study focusing on the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions investigates the pharmaceutical potential of such complexes. The research indicates that the complexation could enhance the biological and catalytic potentials of the ligand, suggesting applications in pharmaceutical and chemical industries (Orie et al., 2021).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : A study describes the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial activity against various bacteria, highlighting its potential as a promising antimicrobial agent. The research underscores the importance of sulfonamide-based compounds in addressing drug-resistant bacterial infections (Ijuomah et al., 2022).
Wirkmechanismus
Target of Action
The primary target of the compound N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA growth and cell division .
Mode of Action
N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . The compound’s structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme, thereby disrupting the production of folic acid . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, leading to the inhibition of bacterial DNA growth and cell division .
Biochemical Pathways
The action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide affects the biochemical pathway of folic acid synthesis . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and amino acids .
Pharmacokinetics
Sulfonamides, a class of compounds to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and cell division . By disrupting the synthesis of folic acid, the compound prevents the formation of essential components of bacterial DNA and proteins . This inhibition leads to the cessation of bacterial growth and replication .
Action Environment
The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence the compound’s absorption and metabolism . .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,15-2-1-6-18-12-15)20-11-13-3-9-19-16(10-13)14-4-7-17-8-5-14/h1-10,12,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLGBSKFKFWMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)
![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)




![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)